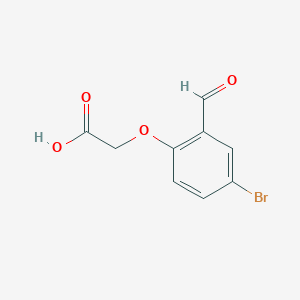

2-(4-Bromo-2-formylphenoxy)acetic acid

Beschreibung

Contextualization within Phenoxyacetic Acid Derivatives Research

Phenoxyacetic acid and its derivatives have long been a subject of intense scientific scrutiny due to their wide range of biological activities and industrial applications. This class of compounds forms the backbone of many herbicides, fungicides, and pharmaceuticals. The core structure, consisting of a phenyl ring linked to a carboxylic acid through an ether bond, allows for extensive functionalization, leading to a vast library of molecules with diverse properties.

Research into phenoxyacetic acid derivatives often focuses on the synthesis of new compounds with enhanced or specific biological activities. The introduction of various substituents onto the phenyl ring can dramatically alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. In this context, 2-(4-Bromo-2-formylphenoxy)acetic acid represents a strategically designed derivative. The presence of the bromine atom and the formyl group at specific positions on the phenyl ring provides reactive handles for further chemical transformations, enabling the creation of a wide array of novel derivatives.

Significance as a Privileged Scaffold in Organic Synthesis

In the realm of medicinal chemistry and drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. These scaffolds serve as a starting point for the development of new drugs by allowing for the systematic modification of their structure to optimize activity and selectivity.

This compound has emerged as a privileged scaffold due to its inherent structural features that allow for the facile generation of diverse molecular architectures. The aldehyde group can readily undergo a variety of chemical reactions, such as condensations, oxidations, and reductions, to introduce new functional groups and build complex heterocyclic systems. The carboxylic acid moiety provides a site for esterification or amidation, allowing for the attachment of other molecular fragments. Furthermore, the bromine atom can participate in cross-coupling reactions, a powerful tool in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. This trifecta of reactive sites makes this compound a highly versatile platform for the synthesis of a broad spectrum of compounds with potential applications in materials science and medicinal chemistry.

Detailed Research Findings

The utility of this compound as a synthetic intermediate is underpinned by its well-defined chemical and physical properties, as well as its characteristic spectroscopic data.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₇BrO₄ |

| Molecular Weight | 259.05 g/mol |

| Appearance | Solid |

| CAS Number | 24589-89-7 |

This data is compiled from publicly available chemical databases.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 5-bromosalicylaldehyde (B98134) with an α-haloacetic acid ester, followed by hydrolysis. A typical procedure is outlined below:

O-Alkylation: 5-Bromosalicylaldehyde is reacted with ethyl bromoacetate (B1195939) in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). This reaction forms the intermediate ethyl 2-(4-bromo-2-formylphenoxy)acetate. nih.gov

Hydrolysis: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide (B78521), in a mixture of water and an alcohol like methanol (B129727). Subsequent acidification of the reaction mixture yields the final product, this compound. nih.gov

This two-step process is an efficient method for the preparation of the title compound, providing good yields of the desired product.

Spectroscopic Data

Based on analogous compounds, the following ¹H NMR spectral data are anticipated in a solvent like DMSO-d₆:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 | Doublet | 1H | Aromatic proton |

| ~7.6 | Doublet of doublets | 1H | Aromatic proton |

| ~7.0 | Doublet | 1H | Aromatic proton |

| ~4.9 | Singlet | 2H | Methylene protons (-OCH₂-) |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The assignments are based on the expected electronic environment of the protons.

The ¹³C NMR spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule, with the carbonyl carbons of the carboxylic acid and aldehyde groups appearing at the downfield end of the spectrum.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromo-2-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRYNWDCFUKVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359528 | |

| Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24589-89-7 | |

| Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-2-formylphenoxy)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6SU7T9RR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches to 2 4 Bromo 2 Formylphenoxy Acetic Acid

Established Synthetic Pathways

The most common and well-documented methods for the synthesis of 2-(4-bromo-2-formylphenoxy)acetic acid are based on classical organic reactions, providing reliable, albeit sometimes suboptimal, routes to the target molecule.

Reaction of 4-Bromo-2-formylphenol with Chloroacetic Acid or Derivatives

The primary and most direct route to this compound is through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide in chloroacetic acid or its derivatives by the phenoxide ion of 4-bromo-2-formylphenol.

The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). miracosta.edu The general reaction scheme is as follows:

Reaction Scheme:

The reaction conditions, such as temperature and solvent, can be varied to optimize the yield. wikipedia.org Typically, the reaction is conducted at temperatures ranging from 50 to 100 °C and may take several hours to complete. wikipedia.org Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be used to accelerate the reaction rate. wikipedia.org

Oxidation-Based Routes from Bromomethyl Precursors

An alternative synthetic strategy involves the formation of the carboxylic acid moiety through the oxidation of a suitable precursor, such as a primary alcohol or an aldehyde. While less direct for the synthesis of the title compound, this approach can be valuable depending on the availability of starting materials. A plausible, though not widely documented for this specific molecule, route would involve the oxidation of a bromomethyl-substituted precursor.

For instance, a hypothetical route could start from 2-(bromomethyl)-5-bromobenzaldehyde. The ether linkage would first be formed via a Williamson ether synthesis with a protected acetic acid equivalent, followed by the oxidation of the formyl group or a precursor to the carboxylic acid. However, a more direct analogous transformation would be the oxidation of a related bromomethyl compound. For example, the oxidation of 2-(bromomethyl)benzonitrile (B57715) to 2-formylbenzonitrile is a known transformation and could be conceptually applied.

Given the functionalities present in the target molecule, selective oxidation would be a critical challenge. The formyl group is susceptible to oxidation to a carboxylic acid. Therefore, any oxidation strategy would need to be carefully designed to target the desired functional group without affecting others.

Advanced Synthetic Strategies and Optimization

To address the limitations of classical synthetic methods, such as long reaction times and moderate yields, advanced strategies have been developed to enhance the efficiency and sustainability of the synthesis of this compound.

Considerations for Enhanced Yield and Purity

Several techniques can be employed to improve the yield and purity of the final product. These include the use of phase-transfer catalysis and microwave-assisted synthesis.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly accelerated by the use of a phase-transfer catalyst (PTC). crdeepjournal.org This is particularly useful when dealing with a biphasic reaction mixture (e.g., an aqueous solution of the phenoxide and an organic solution of the haloacetic acid derivative). The PTC, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where the reaction occurs more readily. numberanalytics.com This can lead to higher yields and shorter reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of the Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields. wikipedia.orgsacredheart.edu The rapid and uniform heating provided by microwaves can overcome the activation energy barrier more efficiently than conventional heating methods.

The following table provides a conceptual comparison of different synthetic conditions for the Williamson ether synthesis of phenoxyacetic acids, illustrating the potential for optimization:

| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Conventional | NaOH | Water | 100 | 4-8 | 50-70 |

| Phase-Transfer Catalysis | KOH | Toluene/Water | 80 | 2-4 | 80-90 |

| Microwave-Assisted | K₂CO₃ | DMF | 130 | 0.1-0.25 | 85-95 |

Note: The data in this table is illustrative and represents typical ranges for Williamson ether synthesis of substituted phenoxyacetic acids. Actual results for this compound may vary.

Purification of the final product is typically achieved through recrystallization from a suitable solvent, which helps to remove unreacted starting materials and byproducts.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial for developing sustainable synthetic processes. In the synthesis of this compound, several aspects can be considered to minimize the environmental impact.

Atom Economy: The Williamson ether synthesis generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives. Water is often a viable solvent for the Williamson ether synthesis, particularly when employing phase-transfer catalysis.

Catalysis: The use of phase-transfer catalysts, which are used in small amounts and can often be recycled, is a key principle of green chemistry.

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly.

Precursor Chemistry and Functional Group Interconversions

One of the most common methods for the ortho-formylation of phenols is the Reimer-Tiemann reaction . wikipedia.orgnumberanalytics.comjk-sci.com This reaction involves the treatment of a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.org For 4-bromophenol, the Reimer-Tiemann reaction would introduce a formyl group at the ortho position to the hydroxyl group, yielding 4-bromo-2-formylphenol. However, the Reimer-Tiemann reaction can sometimes suffer from low yields and the formation of byproducts. researchgate.net

A more regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. orgsyn.orgmdma.ch This method has been shown to be effective for a variety of substituted phenols, providing good yields of the corresponding salicylaldehydes. orgsyn.org

Functional group interconversions can also play a role in the synthesis of the precursors. For example, a bromo-substituted salicylic (B10762653) acid could potentially be reduced to the corresponding salicylaldehyde, although this would require a selective reduction method that does not affect the bromine substituent.

Role of Formyl Group Reactivity in Intermediate Transformations

The formyl group, an aromatic aldehyde, is a key functional handle in this compound, serving as a gateway for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to synthetic strategies that aim to build heterocyclic systems or introduce further molecular complexity.

The aldehyde can act as an electrophile, making it susceptible to attack by nucleophiles. This fundamental reactivity allows for its participation in numerous transformations. For instance, the formyl group is a prime candidate for reductive amination, condensation reactions, and as a component in cyclization strategies. While the formyl group can be a stable spectator in some reactions, its true synthetic power lies in its ability to be transformed into other functional groups or to direct the formation of new ring systems.

In a related compound, (4-formyl-2-methoxyphenoxy)acetic acid, the formyl group remains intact while the acetic acid moiety is converted in situ to a ketene, which then undergoes a [2+2] cycloaddition with imines. researchgate.net This illustrates a common strategy where the aldehyde is preserved for a later synthetic step after other parts of the molecule have been modified. The formyl group's position ortho to the ether linkage also makes it a suitable precursor for intramolecular cyclization reactions, a common strategy for constructing fused ring systems. chimicatechnoacta.ruresearchgate.net

Table 1: Potential Transformations Involving the Formyl Group

| Transformation Type | Reagents/Conditions | Potential Intermediate/Product | Strategic Purpose |

|---|---|---|---|

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | 2-(4-Bromo-2-((alkylamino)methyl)phenoxy)acetic acid | Introduction of a nitrogen-containing side chain |

| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | 2-(4-Bromo-2-(alkenyl)phenoxy)acetic acid | Carbon-carbon double bond formation |

| Condensation | Active Methylene Compound (e.g., Malononitrile) | Knoevenagel condensation product | Elaboration of the carbon skeleton |

| Cyclization | (Following another reaction, e.g., reductive amination) | Fused heterocyclic systems (e.g., Benzoxazepine derivatives) | Construction of complex polycyclic molecules |

Carboxylic Acid Group Derivatization in Synthetic Routes

The carboxylic acid moiety of this compound provides another critical point for synthetic diversification. Its conversion into derivatives such as esters, amides, or acid halides is a fundamental strategy to either protect the group, modify the molecule's properties, or activate it for subsequent reactions, most notably the formation of amide bonds.

Amide Formation: One of the most significant derivatizations is the conversion to an amide. This is exemplified by the synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide. biosynth.com This transformation is typically achieved through the reaction of the parent carboxylic acid with an amine in the presence of a coupling reagent. bachem.com Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or more advanced reagents like HATU and PyBOP, are employed to facilitate the formation of the amide bond under mild conditions. researchgate.net This strategy allows for the introduction of a wide array of substituents via the amine component while keeping the chemically distinct formyl group available for further manipulation.

Esterification: Esterification is another common derivatization route. The formation of an ethyl ester, as seen in the related compound 2-(5-bromo-2-formylphenoxy)acetic acid ethyl ester, serves multiple purposes. mybiosource.com It can act as a protecting group for the carboxylic acid, preventing its interference in reactions targeting other parts of themolecule. Furthermore, esters can be valuable intermediates in their own right, for example, in the synthesis of carbamoyl-substituted isoindolones. mybiosource.com The most direct method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (e.g., ethanol) under acidic catalysis. masterorganicchemistry.com

Table 2: Common Derivatizations of the Carboxylic Acid Group

| Derivative | Class of Reagents | Example Product Class | Strategic Purpose |

|---|---|---|---|

| Amide | Coupling Reagents (HATU, EDC) + Amine | N-Aryl or N-Alkyl Amides biosynth.com | Introduce diverse substituents; form stable linkages |

| Ester | Alcohol + Acid Catalyst (H₂SO₄) | Ethyl or Methyl Esters mybiosource.com | Protect the carboxylic acid; act as a synthetic intermediate |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 2-(4-Bromo-2-formylphenoxy)acetyl chloride | Activate the carboxyl group for reaction with nucleophiles |

Chemical Reactivity and Derivatization Studies of 2 4 Bromo 2 Formylphenoxy Acetic Acid

Reactions Involving the Formyl Moiety

The aldehyde functional group is a key site for a variety of chemical modifications, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in the formyl group of 2-(4-bromo-2-formylphenoxy)acetic acid makes it susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated to yield the addition product. organic-chemistry.orgleah4sci.com The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. organic-chemistry.org

While a broad range of nucleophiles can react with aldehydes, specific studies on this compound have explored reactions such as cyanohydrin formation, Grignard reactions, and the Wittig reaction.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt, the formyl group can be converted to a cyanohydrin. This reaction is typically base-catalyzed, where the cyanide ion acts as the nucleophile. orgoreview.compressbooks.pubunizin.orglibretexts.org The resulting cyanohydrin is a valuable synthetic intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. unizin.org

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the formyl group. This reaction provides a direct route for the formation of new carbon-carbon bonds, leading to secondary alcohols upon acidic workup. leah4sci.commasterorganicchemistry.commasterorganicchemistry.com The choice of the R group in the Grignard reagent allows for the introduction of a wide variety of substituents.

Wittig Reaction: The Wittig reaction offers a powerful method for the conversion of the formyl group into an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions. wikipedia.orglibretexts.org

Condensation Reactions (e.g., Schiff Base Formation with Amines and Hydrazines)

One of the most extensively studied reactions of this compound and its analogues is the condensation with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. peptide.combiosyn.comnih.govmdpi.comresearchgate.netmediresonline.orgwjpsonline.comnih.govresearchgate.netscience.gov This reaction involves a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond. peptide.com

The synthesis of Schiff bases from 2-formylphenoxyacetic acid derivatives is often carried out in solvents like methanol (B129727) or ethanol, sometimes with the addition of a catalytic amount of acid. biosyn.commediresonline.orgukzn.ac.za The reaction proceeds chemoselectively at the formyl group, leaving the carboxylic acid moiety intact. ukzn.ac.za A variety of aromatic and aliphatic amines have been successfully condensed with this scaffold, leading to a diverse library of Schiff base derivatives. biosyn.comresearchgate.net

Similarly, the reaction with hydrazines and substituted hydrazines yields the corresponding hydrazones. nih.govmdpi.com These condensation reactions are crucial for the synthesis of various heterocyclic compounds and have been employed in the development of molecules with interesting biological activities. pressbooks.pubmasterorganicchemistry.comnih.govlibretexts.org

Below is a table summarizing representative examples of Schiff bases synthesized from 2-formylphenoxyacetic acid and various aromatic amines, highlighting the typical yields achieved.

| Amine Reactant | Product | Yield (%) | Reference |

| Aniline | 2-((phenylimino)methyl)phenoxyacetic acid | 83 | researchgate.net |

| p-Toluidine | 2-((p-tolylimino)methyl)phenoxyacetic acid | 78 | researchgate.net |

| p-Anisidine | 2-((4-methoxyphenylimino)methyl)phenoxyacetic acid | 82 | researchgate.net |

| p-Aminophenol | 2-((4-hydroxyphenylimino)methyl)phenoxyacetic acid | 75 | researchgate.net |

| p-Chloroaniline | 2-((4-chlorophenylimino)methyl)phenoxyacetic acid | 80 | researchgate.net |

| p-Aminobenzoic acid | 4-(((2-(carboxymethoxy)phenyl)methylene)amino)benzoic acid | 72 | researchgate.net |

| 2,3-Dimethylaniline | 2-(((2,3-dimethylphenyl)imino)methyl)phenoxyacetic acid | 70 | researchgate.net |

Controlled Oxidation and Reduction Reactions

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, provided that the appropriate reagents and reaction conditions are chosen to avoid affecting the existing carboxylic acid group.

Controlled Oxidation: The oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. A common and powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). rsc.orglibretexts.orgyoutube.com The reaction is typically carried out under controlled pH and temperature to ensure selectivity and prevent over-oxidation or side reactions with other parts of the molecule. rsc.org Successful oxidation would yield 2-(4-bromo-2-carboxyphenoxy)acetic acid.

Controlled Reduction: The selective reduction of the formyl group to a primary alcohol can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.ukscispace.comyoutube.com Sodium borohydride is a chemoselective reagent that typically does not reduce carboxylic acids under standard conditions, making it ideal for the selective reduction of the aldehyde in this compound to yield 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid. masterorganicchemistry.com The reaction is generally performed in an alcoholic solvent. chemguide.co.uk

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group provides another reactive handle for derivatization, primarily through reactions such as esterification and amidation.

Esterification

The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as the Fischer-Speier esterification, is an equilibrium process. wikipedia.orglibretexts.orglibretexts.orgrsc.orgmasterorganicchemistry.comnih.govchemguide.co.ukresearchgate.net To drive the reaction towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.comchemguide.co.uk For instance, the reaction with methanol in the presence of sulfuric acid would produce methyl 2-(4-bromo-2-formylphenoxy)acetate.

Amidation and Peptide Analogue Synthesis

The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid to a more reactive species, as the direct reaction with an amine is generally slow. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.combachem.comuni-kiel.denih.goviris-biotech.de

This amidation reaction is fundamental in the synthesis of peptide analogues, where the carboxylic acid of one molecule is coupled with the amino group of an amino acid or peptide. biosyn.comnih.govbachem.comuni-kiel.defrontiersin.org By coupling this compound with various amino acid esters, a range of peptide mimetics can be synthesized. biosyn.comnih.govfrontiersin.org The bromoacetyl moiety can also be incorporated into peptides to create reactive sites for further conjugation or cyclization. masterorganicchemistry.comuni-kiel.degoogle.com For example, N-bromoacetyl-derivatized peptides can react with cysteine residues to form stable thioether linkages. masterorganicchemistry.com

Reactivity of the Bromo-Substituted Phenoxy Ring

The phenoxy ring of this compound is adorned with three distinct substituents: a bromo group (-Br), a formyl group (-CHO), and an acetic acid ether linkage (-OCH₂COOH). Each of these groups exerts a significant influence on the ring's electron density and regioselectivity in various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. uci.edumasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The existing substituents on the benzene (B151609) ring dictate the rate of reaction and the position of the incoming electrophile.

In the case of this compound, the directing effects of the three substituents are in competition:

Formyl Group (-CHO): This group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance) and directs incoming electrophiles to the meta position.

Bromo Group (-Br): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate. uci.edu

Ether Linkage (-OCH₂COOH): The ether oxygen is an activating group because its lone pairs can donate electron density to the ring via resonance. It is an ortho, para director.

The combined influence of these groups makes the phenoxy ring generally deactivated towards electrophilic attack. The powerful deactivating effect of the formyl group, combined with the deactivating inductive effect of the bromine, significantly reduces the ring's nucleophilicity. The activating effect of the ether group is not strong enough to overcome these deactivating forces. The positions ortho and para to the bromine are already substituted. The positions ortho to the ether linkage are also substituted. Therefore, any potential EAS reaction would be slow and likely directed to the position meta to the formyl group and ortho to the bromo group (C5 position), though steric hindrance could also be a factor. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

| Substituent on Phenoxy Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CHO (Formyl) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |

| -Br (Bromo) | Inductively Withdrawing, Resonantly Donating | Deactivating | Ortho, Para |

| -OCH₂COOH (Ether Linkage) | Inductively Withdrawing, Resonantly Donating | Activating | Ortho, Para |

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira coupling for aryl halide functionalization)

The bromine atom on the phenoxy ring serves as an excellent handle for palladium-catalyzed carbon-carbon bond-forming reactions. These cross-coupling reactions are powerful tools for synthesizing complex molecular architectures from aryl halides. rsc.org

Suzuki Coupling: This reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is widely used to form biaryl compounds, styrenes, and polyolefins and is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orglibretexts.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. This reaction is typically catalyzed by a palladium complex in the presence of a base. It provides a direct method for the arylation of olefins.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes. organic-chemistry.orgnih.gov This method is invaluable for the synthesis of aryl-alkynes, which are important intermediates in pharmaceuticals and materials science. nih.gov

These reactions allow for the bromine atom in this compound to be replaced with a wide variety of carbon-based functional groups, significantly expanding its synthetic utility.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl or substituted aryl derivative |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | Aryl-alkyne |

Synthesis of Complex Derivatives and Conjugates

The multiple functional groups on this compound allow it to serve as a versatile scaffold for building more complex molecules and for conjugation to biomolecules.

Bioconjugate Formation and Modification of Biomolecules

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or peptide. The aldehyde and carboxylic acid moieties of this compound are particularly useful for this purpose.

Aldehyde-Mediated Ligation: The ortho-formyl (aldehyde) group can react with specific functional groups on biomolecules. For example, it can react with the N-terminal amine of a peptide or the amine in the side chain of a lysine (B10760008) residue to form a Schiff base (imine). This imine can be subsequently reduced to form a stable secondary amine linkage. More sophisticated reactions involving ortho-aldehyde groups have been developed for site-specific modification. For instance, aldehydes can react with N-terminal cysteines under mild aqueous conditions to form a stable thiazolidine (B150603) linkage, a strategy that can also be used as a reversible protecting group for the N-terminus. nih.gov

Carboxylic Acid-Mediated Ligation: The carboxylic acid group can be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester or using carbodiimide (B86325) chemistry (e.g., with EDC). This activated ester readily reacts with primary amines on a biomolecule to form a stable amide bond. This is one of the most common methods for protein labeling.

The trifunctional nature of this compound allows it to act as a heterobifunctional or trifunctional linker. For example, one part of the molecule (e.g., the carboxylic acid) could be used to attach to a protein, while the bromo-substituted ring could be further functionalized via cross-coupling to introduce a reporter tag, a drug molecule, or another biomolecule.

| Reactive Group on Linker | Target on Biomolecule | Resulting Linkage | Potential Application |

|---|---|---|---|

| -CHO (Formyl) | N-terminal Cysteine | Thiazolidine | Site-specific peptide labeling, Reversible protection |

| -CHO (Formyl) + Reductive Amination | Amine (e.g., Lysine, N-terminus) | Secondary Amine | Stable protein conjugation |

| -COOH (Carboxylic Acid) + Activation | Amine (e.g., Lysine, N-terminus) | Amide | Protein labeling, Surface immobilization |

| -Br (Bromo) + Cross-Coupling | (Post-conjugation modification) | Carbon-Carbon Bond | Introduction of fluorescent tags or drug molecules |

Spectroscopic and Structural Elucidation of 2 4 Bromo 2 Formylphenoxy Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, provides a complete picture of the molecular framework.

While a publicly available, formally assigned ¹H NMR spectrum for 2-(4-Bromo-2-formylphenoxy)acetic acid is not readily found in the reviewed literature, its spectral features can be reliably predicted based on its constituent functional groups and established chemical shift principles. The spectrum is expected to display distinct signals corresponding to each type of proton in the molecule.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between δ 10.0 and 13.0 ppm. This significant deshielding is due to the acidic nature of the proton.

Aldehyde Proton (-CHO): A sharp singlet is expected between δ 9.5 and 10.5 ppm. Its position far downfield is characteristic of a proton attached to a carbonyl carbon.

Aromatic Protons (Ar-H): The trisubstituted benzene (B151609) ring should produce a complex splitting pattern for its three protons, generally appearing in the δ 7.0-8.0 ppm range. The proton adjacent to the formyl group and ortho to the ether linkage would likely be a doublet, the proton ortho to the bromine atom a doublet of doublets, and the proton meta to the bromine a doublet.

Methylene Protons (-OCH₂-): A singlet corresponding to the two equivalent methylene protons is predicted around δ 4.7-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (dd, d, d) |

| Methylene (-OCH₂-) | 4.7 - 5.0 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Based on standard chemical shift ranges, the predicted ¹³C NMR data for this compound are as follows. libretexts.orgwisc.edu

Aldehyde Carbonyl (C=O): This carbon is highly deshielded and is expected to appear at the far low-field end of the spectrum, typically in the δ 190-200 ppm range. libretexts.org

Carboxylic Acid Carbonyl (C=O): The carboxylic acid carbonyl carbon is also significantly deshielded, with an expected chemical shift between δ 170 and 180 ppm. libretexts.org

Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 110-160 ppm region. The carbon attached to the oxygen (C-O) will be the most downfield, followed by the carbon bearing the formyl group (C-CHO). The carbon bonded to bromine (C-Br) will be shifted upfield relative to the other substituted carbons.

Methylene Carbon (-OCH₂-): The methylene carbon, being attached to an electronegative oxygen atom, is expected to have a chemical shift in the range of δ 65-75 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (-CHO) | 190 - 200 |

| Carboxylic Acid Carbonyl (-COOH) | 170 - 180 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-H, C-CHO) | 125 - 140 |

| Aromatic (C-Br) | ~115 |

| Methylene (-OCH₂-) | 65 - 75 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be crucial for confirming the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding aromatic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₉H₇BrO₄, with a monoisotopic mass of approximately 257.95 Da. uni.lu

A key feature in the mass spectrum will be the isotopic pattern caused by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2). chemguide.co.uk

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for carboxylic acids and aromatic ethers include α-cleavage and the loss of small neutral molecules. libretexts.org

Predicted fragmentation patterns include:

Loss of the carboxyl group: A fragment corresponding to [M - COOH]⁺ (a loss of 45 Da).

Loss of the carboxymethyl group: Cleavage of the ether C-O bond could lead to a fragment corresponding to [M - CH₂COOH]⁺ (a loss of 59 Da).

Decarbonylation: Loss of carbon monoxide from the aldehyde group, resulting in a fragment of [M - CO]⁺ (a loss of 28 Da).

Interactive Table: Predicted Mass Spectrometry Fragments

| Ion | m/z (for ⁷⁹Br isotope) | Description |

| [C₉H₇BrO₄]⁺ | 258 | Molecular Ion (M⁺) |

| [C₉H₇BrO₄]⁺ | 260 | Molecular Ion (M+2)⁺ |

| [C₈H₆BrO₃]⁺ | 231/233 | Loss of -OH and CO |

| [C₈H₇BrO₂]⁺ | 214/216 | Loss of -COOH |

| [C₇H₄BrO₂]⁺ | 200/202 | Loss of -CH₂COOH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the types of bonds and functional groups present in a molecule.

The IR spectrum of this compound is expected to show several strong, characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch (Aldehyde & Carboxylic Acid): Two distinct and strong C=O stretching absorptions are predicted. The carboxylic acid C=O stretch is expected around 1710-1760 cm⁻¹, and the aldehyde C=O stretch, influenced by its position on the aromatic ring, should appear around 1685-1710 cm⁻¹.

C=C Stretch (Aromatic): Several medium-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch (Ether & Acid): Strong absorptions corresponding to the aryl-alkyl ether and carboxylic acid C-O stretching vibrations are expected in the fingerprint region, typically between 1200-1320 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aldehyde | C-H Stretch | 2850 & 2750 | Weak to Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong |

| Aldehyde | C=O Stretch | 1685 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aryl Ether/Acid | C-O Stretch | 1200 - 1320 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While the crystal structure of this compound itself is not described in the surveyed literature, extensive structural studies have been performed on its crystalline derivatives, particularly metal complexes formed from its Schiff base ligands. researchgate.net

Schiff bases are readily synthesized by the condensation of the formyl group of this compound with a primary amine. These resulting ligands can then coordinate with metal ions to form stable, crystalline complexes. For instance, studies on the non-brominated analogue, (2-formylphenoxy)acetic acid, show that its Schiff base derivatives can form mononuclear Co(II) complexes. researchgate.net X-ray analysis of these complexes reveals that the ligand, derived from the parent acid, dictates the coordination environment of the central metal ion, in some cases forcing it into a less common trigonal prismatic geometry. researchgate.net

These studies demonstrate how the rigid backbone of the phenoxyacetic acid moiety and the coordinating atoms of the Schiff base derivative play a crucial role in the supramolecular assembly and final crystal packing of the derivative. The analysis provides precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) within the crystal lattice, confirming the connectivity established by other spectroscopic methods. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. In the characterization of novel compounds, it serves as a crucial verification step to confirm the empirical formula of a synthesized molecule. This is achieved by comparing the experimentally determined mass percentages of constituent elements (typically carbon, hydrogen, and nitrogen) with the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the purity and structural integrity of the compound.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C9H7BrO4. The molecular weight of this compound is 259.05 g/mol . The expected percentages of carbon, hydrogen, and bromine are as follows:

Carbon (C): 41.73%

Hydrogen (H): 2.72%

Bromine (Br): 30.85%

Oxygen (O): 24.70% (by difference)

While specific experimental elemental analysis data for the parent compound, this compound, is not detailed in the reviewed literature, extensive elemental analysis has been performed on a variety of its derivatives to confirm their successful synthesis and purity. These analyses are critical in verifying the structures of more complex molecules derived from the initial framework.

For instance, a series of azomethine derivatives synthesized from 2-formylphenoxyacetic acid (the non-brominated analog) underwent elemental analysis to confirm their structures. The experimentally found percentages of Carbon, Hydrogen, and Nitrogen showed strong agreement with the calculated theoretical values, indicating the successful formation of the desired products.

Below are the results from the elemental analysis of several key derivatives.

Table 1: Elemental Analysis Data for Derivatives of this compound

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| 2-(4-Acetamidophenyliminomethyl)phenoxyacetic acid | C17H16N2O4 | C | 65.15 | 65.13 |

| H | 5.15 | 5.17 | ||

| N | 8.94 | 8.90 | ||

| 2-(2-phenyl hydrazonomethyl)phenoxyacetic acid | C15H14N2O3 | C | 66.66 | 66.60 |

| H | 5.22 | 5.19 | ||

| N | 10.36 | 10.33 | ||

| 2-(4-Methylphenyliminomethyl)phenoxyacetic acid | C16H15NO3 | C | 71.36 | 71.00 |

| H | 5.61 | 5.62 | ||

| N | 5.20 | 5.16 | ||

| Derivative 5c | C16H13ClN2O4 | C | 57.76 | 57.82 |

| H | 3.94 | 3.99 | ||

| N | 8.42 | 8.53 | ||

| Derivative 5d | C16H13BrN2O4 | C | 50.95 | 51.05 |

| H | 3.47 | 3.53 | ||

| N | 7.43 | 7.46 | ||

| Derivative 5a | C16H14N2O4 | C | 64.42 | 64.57 |

| H | 4.73 | 4.85 |

The data presented in Table 1 demonstrates a high degree of accuracy in the synthesis of these derivatives. For example, in the case of 2-(4-Acetamidophenyliminomethyl)phenoxyacetic acid, the found values of C: 65.13%, H: 5.17%, and N: 8.90% are in excellent agreement with the calculated values of C: 65.15%, H: 5.15%, and N: 8.94% researchgate.net. Similarly, for other derivatives, the minor deviations between the calculated and found percentages fall within acceptable experimental error, confirming the proposed chemical structures nih.govmdpi.com. This rigorous compositional verification is a standard and essential component of the structural elucidation process for novel chemical entities.

Biological Activities and Pharmacological Investigations of 2 4 Bromo 2 Formylphenoxy Acetic Acid and Analogues

Anti-inflammatory Potential and Associated Molecular Mechanisms

Analogues of 2-(4-Bromo-2-formylphenoxy)acetic acid have demonstrated notable anti-inflammatory properties. Research into these compounds has explored their mechanisms of action, primarily focusing on their interaction with key signaling pathways and enzymes involved in the inflammatory cascade.

Modulation of NF-κB Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammation. nih.govnih.gov It governs the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). longdom.org The activation of NF-κB is a critical step in the inflammatory response, making it a primary target for anti-inflammatory drug development. nih.govnih.gov Under normal conditions, NF-κB is kept in an inactive state in the cytoplasm by inhibitor proteins (IκB). nih.gov When cells are stimulated by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate gene expression. nih.gov

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response. Elevated levels of these cytokines are associated with a wide range of inflammatory diseases. nih.gov Research has shown that certain phenoxyacetic acid derivatives can effectively reduce the levels of these cytokines.

In studies involving newly synthesized phenoxyacetic acid derivatives, specific compounds demonstrated a significant ability to lower the levels of TNF-α. For instance, compound 5f and 7b reduced TNF-α levels by 61.04% and 64.88%, respectively. mdpi.com This inhibition of key pro-inflammatory cytokines is a significant indicator of the anti-inflammatory potential of this class of compounds.

Cyclooxygenase (COX-1 and COX-2) Inhibition Studies

The cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key players in inflammation and pain. mdpi.com While COX-1 is typically involved in baseline physiological functions, COX-2 is induced during inflammation and is a major target for anti-inflammatory drugs. mdpi.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Several phenoxyacetic acid derivatives have been shown to be potent and selective inhibitors of COX-2. mdpi.com In a study of new anti-inflammatory agents, a number of compounds displayed significant COX-2 inhibition with IC₅₀ values in the range of 0.06–0.09 μM. mdpi.com Notably, certain derivatives showed high selectivity for COX-2 over COX-1, a promising feature for developing safer anti-inflammatory drugs. mdpi.com

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| 5c | 10.04 ± 0.98 | 0.09 ± 0.01 | 111.53 |

| 5d | 8.02 ± 0.54 | 0.06 ± 0.01 | 133.34 |

| 5f | 10.01 ± 0.95 | 0.08 ± 0.02 | 125.13 |

| Celecoxib (Reference) | 14.93 ± 1.02 | 0.05 ± 0.02 | 298.6 |

Data sourced from a 2024 study on novel phenoxyacetic acid derivatives. mdpi.com

In vivo Anti-inflammatory Efficacy

The anti-inflammatory potential of phenoxyacetic acid analogues has been confirmed in animal models of inflammation. The carrageenan-induced paw edema model is a standard method for evaluating the in vivo efficacy of anti-inflammatory compounds. mdpi.com

In these studies, selected phenoxyacetic acid derivatives demonstrated a significant reduction in paw edema. mdpi.com For example, compounds 5f and 7b showed a substantial in vivo inhibition of paw thickness at 63.35% and 46.51%, respectively. mdpi.com The percentage of paw weight gain was also significantly reduced by 68.26% and 64.84% for these compounds. mdpi.com These findings underscore the potent anti-inflammatory effects of these compounds in a living organism.

| Compound | Inhibition of Paw Thickness (%) | Inhibition of Paw Weight Gain (%) |

|---|---|---|

| 5f | 63.35 | 68.26 |

| 7b | 46.51 | 64.84 |

Results from carrageenan-induced paw edema model. mdpi.com

Analgesic Properties and Efficacy in Pain Models

In addition to their anti-inflammatory effects, analogues of this compound have been investigated for their analgesic properties. Pain and inflammation are often intertwined, and compounds that can address both are of significant therapeutic interest.

The hot plate test, which measures centrally mediated nociception, has been used to evaluate the analgesic efficacy of these compounds. mdpi.com In this model, the ability of a compound to increase the latency period before a pain response is a measure of its analgesic effect. mdpi.com

Certain phenoxyacetic acid derivatives have shown a significant increase in the latency period in the hot plate test. mdpi.com For instance, compound 5f demonstrated a 49.50% increase in latency time at 120 minutes, while compound 7b showed a 44.90% increase at the same time point. mdpi.com These results suggest that these compounds possess effective central analgesic properties. mdpi.com Another common model, the acetic acid-induced writhing test, is used to evaluate peripherally acting analgesics. nih.govjneonatalsurg.com

| Compound | Increase in Latency Period at 30 min (%) | Increase in Latency Period at 120 min (%) |

|---|---|---|

| 5f | 39.43 | 49.50 |

| 7b | 37.67 | 44.90 |

| Mefenamic acid (Reference) | 42.64 | 31.75 |

| Celecoxib (Reference) | 35.54 | 46.70 |

Data indicating the percentage increase in pain stimulus latency. mdpi.com

Antiviral Activity Research

The potential for phenoxyacetic acid derivatives as antiviral agents has also been a subject of scientific inquiry. However, research in this area has not yielded significant positive results for close analogues.

A study involving the synthesis of several substituted phenoxyacetic acid-derived pyrazolines tested these compounds for their in vitro antiviral activity. nih.govtandfonline.comtandfonline.com The results of this investigation were conclusive: none of the tested compounds exhibited specific antiviral activity. nih.govtandfonline.comtandfonline.com The criterion for specific antiviral activity was the inhibition of virus-induced cytopathogenicity at a concentration at least five times lower than the concentration that caused morphological changes in uninfected host cells. tandfonline.com

While the broader class of phenoxyacetic acid derivatives encompasses a wide range of structures, the research on the specific analogues tested indicates a lack of promise for antiviral applications. It is important to note that other, more structurally distinct compounds containing a phenoxyacetamide moiety have been reported to have some effect against certain viruses, such as the human coronavirus 229E, but these are not close analogues to the primary compound of interest. jetir.org

Antimicrobial Investigations

Analogues of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria.

Pseudomonas aeruginosa : This opportunistic Gram-negative bacterium is a significant cause of hospital-acquired infections. Studies on 4-phenylazo-phenoxyacetic acids have shown antimicrobial activity against P. aeruginosa.

Staphylococcus aureus : A versatile Gram-positive pathogen, S. aureus is responsible for various skin and soft tissue infections, as well as more severe conditions. Phenolic acids, such as caffeic and ferulic acid, and their derivatives have been shown to possess antibacterial activity against S. aureus. Research has indicated that these compounds can damage the bacterial cell wall, leading to the leakage of cellular contents. Furthermore, some phenoxyacetic acid derivatives have been synthesized and shown to exhibit good antibacterial activity against S. aureus.

M. smegmatis and M. tuberculosis : Mycobacteria present a significant challenge due to their unique cell wall structure. Several studies have focused on the development of novel antimycobacterial agents based on the phenoxyacetic acid scaffold. For instance, a series of 2-{4-[1-carbamoyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. One compound, 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, was found to be particularly active, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL against both a sensitive and an isoniazid-resistant strain of M. tuberculosis. nih.gov Other research has also highlighted the potential of phenoxyacetic acid derivatives as antimycobacterial agents.

| Bacterium | Compound/Analogue Class | Observed Activity | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 4-phenylazo-phenoxyacetic acids | Antimicrobial activity demonstrated. | nih.gov |

| Staphylococcus aureus | Phenolic acids (caffeic, ferulic) | Antibacterial activity, cell wall damage. | mdpi.com |

| Staphylococcus aureus | Phenoxyacetic acid derivatives | Good antibacterial activity. | nih.gov |

| M. tuberculosis H37Rv | 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid | MIC of 0.06 µg/mL. | nih.gov |

| INH-resistant M. tuberculosis | 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid | MIC of 0.06 µg/mL. | nih.gov |

The phenoxyacetic acid scaffold and related phenolic compounds have also been investigated for their antifungal properties.

Candida albicans : This opportunistic yeast is a common cause of fungal infections in humans. Phenolic acids have demonstrated promising in vitro activity against Candida species. austinpublishinggroup.comsrce.hr For example, 4-phenylazo-phenoxyacetic acids have been tested for their antifungal activity against C. albicans. nih.gov The potential of these compounds as anti-Candida agents is an active area of research, with studies exploring their mechanisms of action and potential for synergistic effects with existing antifungal drugs. austinpublishinggroup.comsrce.hr

Dermatophytes : These fungi are the primary cause of superficial fungal infections of the skin, hair, and nails. Treatment can be challenging, and there is a need for new antifungal agents. Plant-based therapies containing phenolic compounds have shown in vitro anti-dermatophytic properties. The mechanisms of action are varied and can include disruption of the fungal cell wall and membrane, and inhibition of hyphal growth.

| Fungus | Compound/Analogue Class | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | 4-phenylazo-phenoxyacetic acids | Antifungal activity demonstrated. | nih.gov |

| Candida species | Phenolic acids | Promising in vitro activity. | austinpublishinggroup.comsrce.hr |

| Dermatophytes | Phenolic compounds (from plant extracts) | In vitro anti-dermatophytic properties. | nih.gov |

Helminth infections remain a significant global health problem, and the development of new anthelmintic drugs is crucial. While specific studies on the anthelmintic activity of this compound are limited, research on related compounds suggests potential in this area. Phenolic compounds found in various plants have been shown to possess nematocidal activity. For example, compounds such as gallic acid and coumaric acid have been identified in plant extracts with ovicidal activity against Haemonchus contortus. The mechanism of action for some phenolic compounds is thought to involve neurotoxic effects, such as the inhibition of acetylcholinesterase in nematodes.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The antioxidant potential of phenoxyacetic acid derivatives has been explored in several studies. For instance, 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid was evaluated for its in-vitro antioxidant activity using DPPH, nitric oxide, and hydrogen peroxide radical scavenging assays and was found to possess good antioxidant activity. The presence of hydroxyl groups on the phenyl ring is a key determinant of the antioxidant capacity of these molecules. The synthesis of various phenolic acid derivatives and their subsequent evaluation for antioxidant activity is an ongoing area of research, with the aim of developing novel and effective antioxidant agents.

| Assay | Compound/Analogue Class | Observed Activity | Reference |

|---|---|---|---|

| DPPH, NO, H2O2 radical scavenging | 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid | Good antioxidant activity. | |

| General antioxidant assays | Phenolic acid derivatives | Enhanced antioxidant activity compared to parent compounds. |

Other Reported Biological Activities (e.g., hypolipidemic, antitubercular, aminopeptidase (B13392206) inhibition, herbicidal)

The phenoxyacetic acid scaffold, of which this compound is a member, is a versatile structure that has been explored for a wide range of biological activities beyond common applications. Research into this chemical class has revealed potential therapeutic and agricultural uses, including hypolipidemic, antitubercular, aminopeptidase inhibition, and herbicidal effects.

Hypolipidemic Activity: Derivatives of phenoxyacetic acid have been investigated for their potential to lower lipid levels. Studies on various analogues have shown significant decreases in serum total cholesterol (TCH), triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), alongside an increase in high-density lipoprotein (HDL) levels. nih.gov For instance, certain 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives demonstrated potent hypolipidemic effects in triton-induced hyperlipidemic rat models, with some compounds showing efficacy comparable to the standard drug, fenofibrate. nih.gov Similarly, phenoxyacetic acid derivatives related to alpha-asarone (B1198078) were found to be effective hypocholesterolemic agents, successfully lowering LDL-cholesterol and triglyceride levels in Triton-induced hyperlipidemic mice. nih.gov The incorporation of the phenoxyacetic acid moiety is a key feature in fibrates, a class of hypolipidemic drugs. This suggests that the core structure of this compound could serve as a foundation for developing new agents to manage hyperlipidemia.

Antitubercular Activity: The global health challenge posed by tuberculosis, particularly drug-resistant strains, necessitates the discovery of novel therapeutic agents. Phenoxyacetic acid derivatives have emerged as a promising area of research. A series of pyrazolyl-methoxyphenoxyacetic acid derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) and isoniazid-resistant M. tuberculosis. nih.gov Notably, one of the most active compounds, 2-{[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, showed a minimum inhibitory concentration (MIC) of 0.06 µg/mL against both strains. nih.gov Furthermore, derivatization of the formyl group in this compound to form hydrazones is a common strategy, and hydrazone derivatives are widely recognized for possessing a broad spectrum of pharmacological activities, including antimycobacterial properties. scispace.comomicsonline.orgresearchgate.netnih.gov

Aminopeptidase Inhibition: Aminopeptidases are enzymes involved in various physiological processes, and their inhibition is a target for therapeutic intervention. A study on phenoxyacetic acids substituted with an acetamidic moiety containing a ω-lactam ring revealed their potential as inhibitors of porcine kidney aminopeptidase M. researchgate.net In this series, the compound 2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid was identified as the most active, with a Ki of 243.6 μM. researchgate.net This indicates that the phenoxyacetic acid backbone can be functionalized to interact with the active sites of such enzymes.

Herbicidal Activity: Phenoxyacetic acids are one of the most well-known and historically significant classes of herbicides. scielo.br Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) function as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds. scielo.brmdpi.comnih.gov The biological activity of these herbicides is intrinsically linked to their molecular structure, including the substitution pattern on the aromatic ring. mdpi.comnih.gov The introduction of the -CH2COOH group to a phenolic compound is a key step in creating these auxin-like herbicides. scielo.br Given this strong precedent, this compound, as a substituted phenoxyacetic acid, belongs to a class of compounds with established and potent herbicidal potential. acs.orgjlu.edu.cn

| Biological Activity | Compound Class Investigated | Key Findings | Reference |

|---|---|---|---|

| Hypolipidemic | Substituted phenyl isoxazol phenoxy acetic acid derivatives | Significant decrease in serum TCH, TG, LDL, and VLDL; increase in HDL. | nih.gov |

| Hypolipidemic | Phenoxyacetic acid derivatives related to alpha-asarone | Effectively lowered LDL-cholesterol and triglyceride levels in mice. | nih.gov |

| Antitubercular | Pyrazolyl-methoxyphenoxyacetic acid derivatives | Active against M. tuberculosis H37Rv and INH-resistant strains (MIC up to 0.06 µg/mL). | nih.gov |

| Aminopeptidase Inhibition | Phenoxyacetic acids with ω-lactam-containing substituents | Inhibited porcine kidney aminopeptidase M (Ki up to 243.6 μM). | researchgate.net |

| Herbicidal | Chlorinated phenoxyacetic acids (e.g., 2,4-D) | Act as synthetic auxins, effective against broadleaf weeds. | scielo.brmdpi.comnih.gov |

Structure-Activity Relationship (SAR) in Biological Contexts

The presence and position of halogen atoms on the phenoxyacetic acid ring are critical determinants of biological activity. In the context of herbicidal action, halogen substitution significantly impacts the molecule's effectiveness. mdpi.comnih.gov Studies on chlorinated phenoxyacetic acids show that the number and location of chlorine atoms can alter the compound's reactivity and weed-killing efficacy. mdpi.comnih.gov For instance, increasing the number of chlorine atoms from two (as in 2,4-D) to three (as in 2,4,5-T) was shown to alter the degree of lipid peroxidation, an indicator of cellular damage. mdpi.comnih.gov While direct studies on this compound are limited, research on related structures provides insights. For example, in a series of novel phenoxy acetic acid derivatives designed as anti-inflammatory agents, the introduction of a bromo group at position 4 was found to increase inhibition of the COX-1 enzyme in several resulting compounds. nih.gov This suggests that the bromine atom can enhance binding to certain biological targets through steric and electronic contributions, potentially influencing the compound's selectivity and potency.

The functional groups attached to the phenoxy ring are pivotal for biological interactions.

Carboxylic Acid Group: The carboxylic acid moiety is fundamental to the activity of many phenoxyacetic acid derivatives, particularly herbicides. semanticscholar.org In the "two-point attachment" theory of auxin-like herbicides, the carboxyl group serves as a crucial binding point to the plant's substrate or receptor protein. semanticscholar.org This interaction, along with another point on the aromatic ring, is believed to be necessary for initiating the cascade of events leading to uncontrolled plant growth. semanticscholar.org The ionization of the carboxylic acid group at physiological pH also significantly impacts the molecule's solubility and transport properties within a biological system. nih.gov For some antitubercular agents, the carboxylic acid moiety has been identified as the key driver of their mechanism of action, which involves inducing intrabacterial acidification. mdpi.com

Formyl Group: The formyl (aldehyde) group is a highly reactive functional group that serves as a versatile chemical handle for derivatization. While it can contribute to binding interactions, its primary role in the context of drug discovery and development is often as a precursor for creating more complex molecules with enhanced or novel biological activities. The aldehyde can be readily converted into other functional groups, most notably through the formation of hydrazones, which have a wide range of documented pharmacological properties. researchgate.netnih.govnih.gov Therefore, the formyl group in this compound is a key feature that allows for the synthesis of extensive libraries of derivatives for further pharmacological investigation.

Modifying the core structure of this compound through derivatization can profoundly alter its biological activity, potency, and selectivity.

Hydrazone Formation: The reaction of the formyl group with hydrazides to form hydrazones is a well-established strategy for generating compounds with a broad spectrum of bioactivities. nih.gov The resulting hydrazone moiety (-C=N-NH-) is a key pharmacophore found in compounds with antitubercular, antimicrobial, anti-inflammatory, and anticancer properties. omicsonline.orgresearchgate.netnih.gov For example, 4-bromophenoxy acetic acid hydrazones have been investigated and found to possess good antibacterial properties against both gram-positive and gram-negative bacteria, as well as mycobacterium. omicsonline.org The synthesis of hydrazone derivatives from aldehydes like this compound represents a powerful method to expand the compound's therapeutic potential. nih.gov

Peptide Derivatives: The carboxylic acid group offers another site for derivatization, such as through the formation of amide bonds with amino acids or peptides. Bioactive peptides are known to exhibit a wide range of functions, including antimicrobial, antihypertensive, and antioxidant activities. nih.govdtu.dk Conjugating a small molecule like a phenoxyacetic acid to a peptide can create a novel chemical entity with combined or enhanced properties. Such derivatization can improve stability against enzymatic degradation, alter solubility, and enhance selectivity for specific biological targets. nih.gov While specific examples for this compound are not extensively documented, the principles of peptide chemistry provide a clear pathway for creating such derivatives to modulate bioactivity.

| Derivatization Site | Resulting Structure | Potential Impact on Bioactivity | Reference |

|---|---|---|---|

| Formyl Group (-CHO) | Hydrazone (-CH=N-NH-R) | Introduces a pharmacophore associated with antitubercular, antimicrobial, anti-inflammatory, and other activities. | omicsonline.orgnih.govnih.gov |

| Carboxylic Acid (-COOH) | Peptide Conjugate (-CO-NH-Peptide) | May improve stability, alter solubility, and enhance target selectivity; can introduce new bioactivities like antimicrobial or antihypertensive effects. | nih.govdtu.dk |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for understanding how a ligand, such as "2-(4-Bromo-2-formylphenoxy)acetic acid," might interact with a biological target like a protein or enzyme.

While specific docking studies for "this compound" are not extensively detailed in the literature, research on analogous compounds demonstrates the utility of this approach. For instance, computational docking has been effectively used to study the binding modes of various phenoxyacetic acid derivatives with biological targets. researchgate.net A study on the related compound, 2-(2-formylphenoxy)acetamide (B1273628), performed molecular docking against the SARS-CoV-2 protein 6NUS, revealing a good binding affinity. researchgate.net Such studies typically involve predicting binding energy and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. These simulations can help prioritize compounds for further experimental testing and guide the design of new derivatives with enhanced binding specificity and affinity. researchgate.netmdpi.com

Table 1: Example of Molecular Docking Data for an Analogous Compound

| Parameter | Value | Target Protein | Reference |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | SARS-CoV-2 6NUS | researchgate.net |

| Interacting Residues | TYR237, GLN238 | SARS-CoV-2 6NUS | researchgate.net |

| Interaction Types | Hydrogen Bonding | SARS-CoV-2 6NUS | researchgate.net |

Note: Data presented is for the analogous compound 2-(2-formylphenoxy)acetamide to illustrate typical docking study results.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of molecules. For "this compound," these calculations can determine various molecular properties and reactivity descriptors.

Studies on similar bromo-substituted aromatic compounds often use the B3LYP method with a 6-311++G(d,p) basis set to optimize the molecular geometry and calculate electronic properties. dergipark.org.trresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. Other calculated properties, such as the molecular electrostatic potential (MEP), can identify regions of the molecule that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr The predicted partition coefficient (XlogP) for this compound is 1.7, suggesting moderate lipophilicity. uni.lu

Table 2: Predicted Molecular Properties of this compound and Related Structures

| Property | Description | Typical Predicted Value/Observation | Method |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Negative value (e.g., ~ -7.0 eV) | DFT/B3LYP |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Negative value (e.g., ~ -2.0 eV) | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | Lower value indicates higher reactivity (e.g., ~ 5.0 eV) | DFT/B3LYP |

| XlogP | A measure of lipophilicity. | 1.7 | Prediction uni.lu |

Conformational Analysis and Energy Minimization

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule's atoms. The flexibility of "this compound" arises from the rotation around several single bonds, particularly the C-O bonds of the ether and carboxylic acid groups.